molecular formula C10H18O B2592659 1,4,4-Trimethylcyclohexane-1-carbaldehyde CAS No. 140423-42-3

1,4,4-Trimethylcyclohexane-1-carbaldehyde

Cat. No. B2592659
CAS RN: 140423-42-3
M. Wt: 154.253
InChI Key: HXVIIVYSWHVDGB-UHFFFAOYSA-N
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Description

1,4,4-Trimethylcyclohexane-1-carbaldehyde is a chemical compound with the CAS Number: 140423-42-3 . It has a molecular weight of 154.25 . The IUPAC name for this compound is 1,4,4-trimethylcyclohexane-1-carbaldehyde .


Synthesis Analysis

The synthesis of 1,4,4-Trimethylcyclohexane-1-carbaldehyde involves the use of lithium diisopropyl amide in tetrahydrofuran at -78℃ for 0.5h, followed by the addition of methyl iodide . The reaction is allowed to warm to room temperature and stirred overnight . The product is then extracted with EtOAc .


Molecular Structure Analysis

The InChI code for 1,4,4-Trimethylcyclohexane-1-carbaldehyde is 1S/C10H18O/c1-9(2)4-6-10(3,8-11)7-5-9/h8H,4-7H2,1-3H3 .


Physical And Chemical Properties Analysis

1,4,4-Trimethylcyclohexane-1-carbaldehyde is a liquid at room temperature . The storage temperature is -10°C .

Scientific Research Applications

Organocatalytic Synthesis and Reactivity

An organocatalytic domino reaction involving 2-arylideneindane-1,3-diones and glutaraldehyde produces functionalized spirocyclohexane carbaldehydes, showcasing the use of cyclohexane carbaldehydes in synthesizing complex molecules with high stereoselectivity. This reaction highlights the potential of 1,4,4-Trimethylcyclohexane-1-carbaldehyde in organocatalysis and asymmetric synthesis (Anwar, Li, & Chen, 2014).

Photochemical and Catalytic Transformations

The study on allenyl salicylaldehydes through intramolecular photocycloaddition reactions illustrates the potential of carbaldehydes with specific substituents to form complex polycyclic structures. This research could imply applications for similar compounds like 1,4,4-Trimethylcyclohexane-1-carbaldehyde in forming intricate molecular architectures through photochemical processes (Birbaum, Neels, & Bochet, 2008).

Asymmetric Synthesis

Chiral substituted cyclohexene carbaldehydes, analogous to 1,4,4-Trimethylcyclohexane-1-carbaldehyde, have been synthesized with excellent enantiomeric excesses from simple precursors, using a domino Michael addition-aldol condensation reaction. This showcases the role of cyclohexene carbaldehydes in enantioselective synthesis and their potential in producing chiral molecules (Enders, Narine, Benninghaus, & Raabe, 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1,4,4-trimethylcyclohexane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-9(2)4-6-10(3,8-11)7-5-9/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVIIVYSWHVDGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)(C)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,4-Trimethylcyclohexane-1-carbaldehyde

CAS RN

140423-42-3
Record name 1,4,4-trimethylcyclohexane-1-carbaldehyde
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